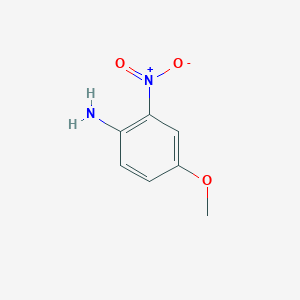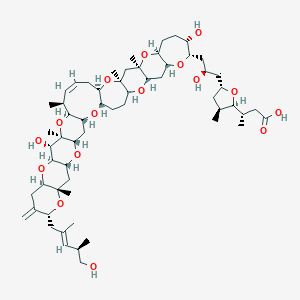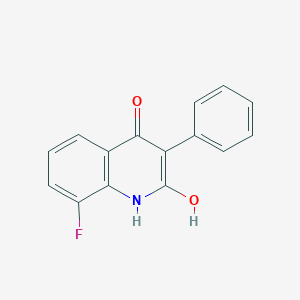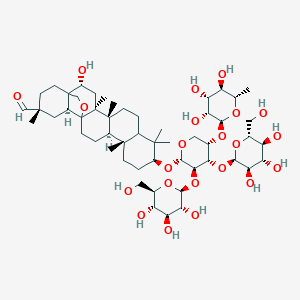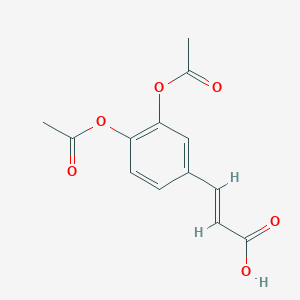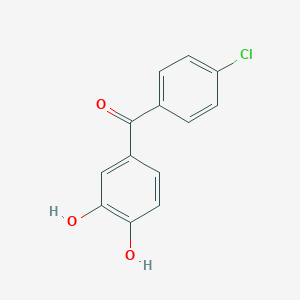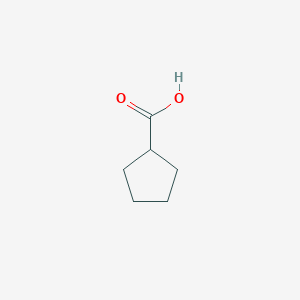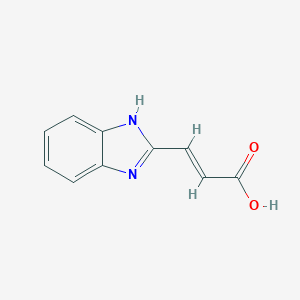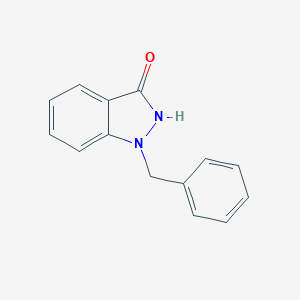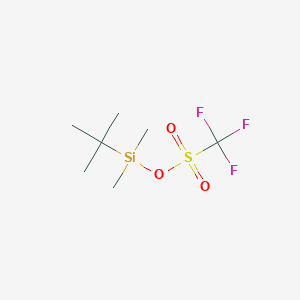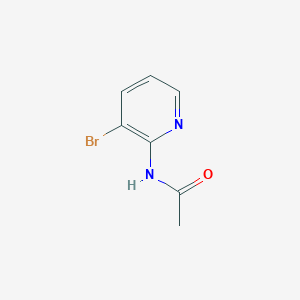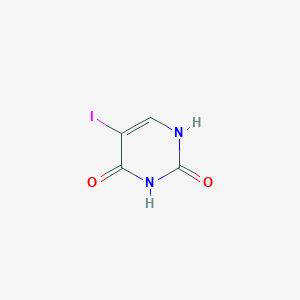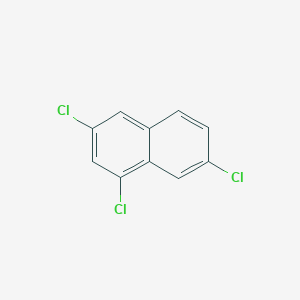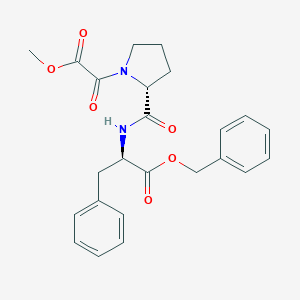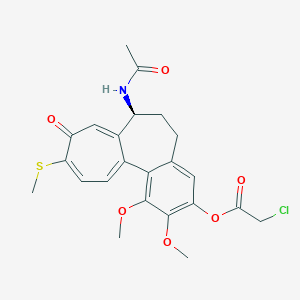
3-Chloroacetyl-3-demethylthiocolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroacetyl-3-demethylthiocolchicine is a synthetic derivative of colchicine, a natural compound found in the autumn crocus plant. This compound has been of great interest to the scientific community due to its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
3-Chloroacetyl-3-demethylthiocolchicine has been shown to have potential applications in cancer research. Studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.
Wirkmechanismus
The mechanism of action of 3-Chloroacetyl-3-demethylthiocolchicine is similar to that of colchicine. It binds to tubulin, a protein that is essential for cell division, and disrupts the formation of microtubules. This leads to cell cycle arrest and ultimately cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Chloroacetyl-3-demethylthiocolchicine include inhibition of cell division, induction of apoptosis, and disruption of the cytoskeleton. It has also been shown to have anti-inflammatory properties, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloroacetyl-3-demethylthiocolchicine in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its toxicity and potential side effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Chloroacetyl-3-demethylthiocolchicine. One area of interest is the development of new analogs with improved potency and selectivity. Another area is the investigation of the compound's potential use in combination with other drugs for synergistic effects. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of 3-Chloroacetyl-3-demethylthiocolchicine.
Synthesemethoden
The synthesis of 3-Chloroacetyl-3-demethylthiocolchicine involves the reaction of colchicine with chloroacetyl chloride in the presence of a base. The resulting compound is then demethylated using a reagent such as boron tribromide to yield 3-Chloroacetyl-3-demethylthiocolchicine.
Eigenschaften
CAS-Nummer |
148731-66-2 |
|---|---|
Produktname |
3-Chloroacetyl-3-demethylthiocolchicine |
Molekularformel |
C23H24ClNO6S |
Molekulargewicht |
478 g/mol |
IUPAC-Name |
[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 |
InChI-Schlüssel |
KXBYMXNKGWHCBS-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
Andere CAS-Nummern |
148731-66-2 |
Synonyme |
3-CATC 3-chloroacetyl-3-demethylthiocolchicine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



